molecular formula C24H14BrF3N2OS2 B11270858 4-(4-Bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-(4-Bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11270858
M. Wt: 547.4 g/mol
InChI Key: LXILJCLVQVNEDM-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-1-thioxo-3-(3-(trifluoromethyl)phenyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: , also known by its chemical formula C17H9BrF3N3OS , is a complex heterocyclic compound. Let’s break down its structure:

  • The central core consists of a quinazolinone scaffold.
  • It bears a thiazole ring fused to the quinazolinone.
  • The 4-bromobenzyl group is attached to the thiazole ring.
  • The trifluoromethyl group is positioned on the phenyl ring.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:

  • Start with 4-bromobenzaldehyde and 2-aminothiazole .
  • React them under suitable conditions to form the intermediate.
  • Cyclize the intermediate to yield the target compound.

Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole moiety can undergo oxidation reactions.

    Substitution: The bromine atom allows for substitution reactions.

    Reduction: Reduction of the carbonyl group is possible.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Cyclization: Acidic conditions or Lewis acids.

    Reduction: Hydrogenation using a suitable catalyst (e.g., palladium on carbon).

Major Products: The primary product is the titled compound itself, but variations may arise due to regioselectivity during cyclization or side reactions.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential pharmaceutical properties (e.g., anticancer, antimicrobial).

    Chemistry: Used as a building block for more complex molecules.

    Industry: Employed in material science or as a precursor for functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C24H14BrF3N2OS2

Molecular Weight

547.4 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-1-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H14BrF3N2OS2/c25-17-10-8-14(9-11-17)13-29-21-20(15-4-3-5-16(12-15)24(26,27)28)33-23(32)30(21)19-7-2-1-6-18(19)22(29)31/h1-12H,13H2

InChI Key

LXILJCLVQVNEDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)Br

Origin of Product

United States

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